Cas no 946593-67-5 ((1S,3S)-3-Aminocyclopentanol)

(1S,3S)-3-Aminocyclopentanol is a chiral cyclopentane derivative featuring both amino and hydroxyl functional groups in a stereospecific configuration. Its rigid cyclopentane backbone and defined stereochemistry make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The cis-arrangement of the amino and hydroxyl groups enhances its utility in constructing complex molecular architectures with precise stereocontrol. This compound is often employed in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The (1S,3S) configuration is particularly advantageous for targeting specific enantioselective pathways in medicinal chemistry.
(1S,3S)-3-Aminocyclopentanol structure
(1S,3S)-3-Aminocyclopentanol structure
商品名:(1S,3S)-3-Aminocyclopentanol
CAS番号:946593-67-5
MF:C5H11NO
メガワット:101.146941423416
MDL:MFCD11052499
CID:830293
PubChem ID:42614395

(1S,3S)-3-Aminocyclopentanol 化学的及び物理的性質

名前と識別子

    • (1S,3S)-3-Aminocyclopentanol
    • (1S,3S)-3-aMinocyclopentan-1-ol
    • (1S,3S)-1-Amino-3-hydroxycyclopentane
    • (1S,3S)-3-AMINOCYCLOPENTA
    • Trans-3-AMinocyclopentanol (HCl ForM)
    • Cyclopentanol, 3-aMino-, (1S,3S)-
    • (1S,3S)-3-Aminocyclopentanol (ACI)
    • YHFYRVZIONNYSM-WHFBIAKZSA-N
    • AKOS008901155
    • (1S,3S)-3-Amino-cyclopentanol
    • trans-3-amino-hydroxycyclopentane
    • CS-0131617
    • W10025
    • trans-3-amino-cyclopentanol
    • trans-3-hydroxycyclopentanamine
    • 946593-67-5
    • DTXSID00655110
    • AS-77838
    • MFCD11052499
    • SCHEMBL1228005
    • MDL: MFCD11052499
    • インチ: 1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1
    • InChIKey: YHFYRVZIONNYSM-WHFBIAKZSA-N
    • ほほえんだ: N[C@H]1CC[C@H](O)C1

計算された属性

  • せいみつぶんしりょう: 101.084063974g/mol
  • どういたいしつりょう: 101.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 65.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.084
  • ふってん: 179 ºC
  • フラッシュポイント: 62 ºC

(1S,3S)-3-Aminocyclopentanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM109502-1g
(1S,3S)-3-Aminocyclopentanol
946593-67-5 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
K37518-1g
(1S,3S)-3-AMINOCYCLOPENTANOL HCl
946593-67-5 97%
1g
$450 2024-05-25
Cooke Chemical
BD8844747-100mg
(1S,3S)-3-Aminocyclopentanol
946593-67-5 98+%
100mg
RMB 998.40 2025-02-21
Cooke Chemical
BD8844747-1g
(1S,3S)-3-Aminocyclopentanol
946593-67-5 98+%
1g
RMB 3436.80 2025-02-21
Chemenu
CM109502-250mg
(1S,3S)-3-Aminocyclopentanol
946593-67-5 95%
250mg
$*** 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S935443-100mg
(1S,3S)-3-Aminocyclopentan-1-ol
946593-67-5 95%
100mg
¥1,125.00 2022-08-31
1PlusChem
1P0032SH-1g
(1S,3S)-3-Aminocyclopentanol
946593-67-5 97%
1g
$993.00 2023-12-15
abcr
AB286290-100mg
(1S,3S)-3-Aminocyclopentanol; .
946593-67-5
100mg
€995.30 2025-02-16
Aaron
AR00330T-100mg
(1S,3S)-3-aminocyclopentanol
946593-67-5 95%
100mg
$69.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8138-5g
(1S,3S)-3-aminocyclopentanol
946593-67-5 95%
5g
¥13802.0 2024-04-15

(1S,3S)-3-Aminocyclopentanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Anti-proliferative agents for treating pulmonary arterial hypertension (PAH)
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Water ;  rt
リファレンス
Cycloalkylamine substituted isoquinolone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists
Palin, Ronald; Abernethy, Lynn; Ansari, Nasrin; Cameron, Kenneth; Clarkson, Tom; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(3), 892-898

(1S,3S)-3-Aminocyclopentanol Raw materials

(1S,3S)-3-Aminocyclopentanol Preparation Products

(1S,3S)-3-Aminocyclopentanol 関連文献

(1S,3S)-3-Aminocyclopentanolに関する追加情報

Comprehensive Overview of (1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5)

(1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This chiral molecule, characterized by its unique cyclopentane ring and amino group, has garnered considerable attention due to its potential in the development of novel therapeutic agents.

The chemical structure of (1S,3S)-3-Aminocyclopentanol is defined by its five-membered cyclopentane ring with an amino group attached to the third carbon atom. The chiral centers at the first and third carbon atoms confer specific stereochemical properties that are crucial for its biological activity. These properties make it an ideal candidate for the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals where stereochemistry plays a critical role in efficacy and safety.

Recent advancements in synthetic methodologies have facilitated the efficient production of (1S,3S)-3-Aminocyclopentanol. Techniques such as asymmetric hydrogenation and chiral catalysis have been employed to achieve high enantiomeric excess (ee) values, ensuring the purity and consistency required for pharmaceutical applications. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel asymmetric hydrogenation protocol that achieved an ee value of over 99%, significantly improving the scalability and cost-effectiveness of the synthesis process.

In the realm of medicinal chemistry, (1S,3S)-3-Aminocyclopentanol has shown promise as a building block for various drug candidates. Its cyclopentane ring provides a rigid scaffold that can enhance the conformational stability and binding affinity of drug molecules. This is particularly advantageous in the design of inhibitors for specific enzymes or receptors. For example, researchers at the University of California, San Francisco, utilized (1S,3S)-3-Aminocyclopentanol to develop a series of potent inhibitors targeting protein kinases involved in cancer pathways. The resulting compounds exhibited high selectivity and efficacy in preclinical studies, highlighting the potential of this compound as a lead structure for further drug development.

Beyond its role as a synthetic intermediate, (1S,3S)-3-Aminocyclopentanol has also been explored for its direct biological activity. Studies have indicated that it possesses moderate anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of (1S,3S)-3-Aminocyclopentanol demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that further optimization could lead to the development of novel anti-inflammatory agents with improved therapeutic profiles.

The safety profile of (1S,3S)-3-Aminocyclopentanol is another critical aspect that has been extensively evaluated. Toxicological studies have shown that it exhibits low toxicity across various assays, including cytotoxicity and genotoxicity tests. This favorable safety profile makes it an attractive candidate for both preclinical and clinical research. Additionally, its solubility properties have been optimized through various functional group modifications, enhancing its bioavailability and pharmacokinetic characteristics.

In conclusion, (1S,3S)-3-Aminocyclopentanol (CAS No. 946593-67-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and favorable biological properties position it as a valuable tool for medicinal chemists and drug developers. Ongoing research continues to uncover new applications and optimize its use in various therapeutic areas, underscoring its importance in modern drug discovery efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:946593-67-5)(1S,3S)-3-Aminocyclopentanol
A854331
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):153.0/500.0/1625.0